![molecular formula C11H18ClN5 B12231382 N-[(1,3-dimethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride](/img/structure/B12231382.png)
N-[(1,3-dimethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride
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Overview
Description
N-[(1,3-dimethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,3-dimethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride typically involves the alkylation of pyrazoles. One common method is the reaction of 1,3-dimethylpyrazole with a suitable alkylating agent such as bromomethyl derivatives in the presence of a base like potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) solvent . The reaction conditions usually involve refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(1,3-dimethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while reduction can produce the corresponding amines.
Scientific Research Applications
Medicinal Chemistry
N-[(1,3-dimethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride has been investigated for its potential as an anticancer agent . Research indicates that compounds with pyrazole moieties exhibit significant cytotoxic effects against various cancer cell lines.
Case Study: Anticancer Activity
In a study examining the anticancer properties of pyrazole derivatives, N-(1-{1-[4-nitrophenyl]-3-phephenyl-1H-pyrazol-4-yl}methylene)-2-chlorobenzohydrazide showed promising results against MCF7 and NCI-H460 cell lines with GI50 values of 3.79 µM and 12.50 µM respectively . This highlights the potential of pyrazole derivatives in drug design.
Anti-inflammatory Properties
The compound has also been noted for its anti-inflammatory effects . Pyrazole derivatives are known to inhibit inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases.
Corrosion Inhibition
Recent studies have explored the use of this compound as a corrosion inhibitor in acidic environments. The effectiveness of this compound in preventing corrosion has been demonstrated through electrochemical tests.
Data Table: Corrosion Inhibition Efficiency
Concentration (M) | Weight Loss (g) | Efficiency (%) |
---|---|---|
10−3 | 0.015 | 85 |
10−4 | 0.025 | 70 |
10−5 | 0.040 | 50 |
The data indicates that higher concentrations significantly reduce weight loss due to corrosion, showcasing the compound's effectiveness as an inhibitor .
Material Science Applications
The unique structural characteristics of this compound have led to its exploration in material science , particularly in synthesizing new ligands for metal complexes.
Case Study: Synthesis of Metal Complexes
Research on the synthesis of copper(II) complexes using this compound has shown that it can act as a ligand, forming stable complexes with desirable properties for catalysis and other applications . The structural analysis of these complexes reveals their potential utility in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[(1,3-dimethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming complexes that exhibit catalytic activity. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- **N-[(1,3-dimethylpyrazol-4-yl)methyl]-2-(4-methoxyphenyl)acetamide
- **N-[(1,3-dimethylpyrazol-4-yl)methyl]-N-methylbenzamide
- **Poly((3,5-dimethylpyrazol-1-yl)methyl)benzene ligands
Uniqueness
N-[(1,3-dimethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and its potential biological activities make it a valuable compound for various applications.
Biological Activity
N-[(1,3-dimethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound belongs to the class of pyrazole derivatives, characterized by the presence of two pyrazole rings. Its molecular formula is C11H18ClN5 with a molecular weight of 255.75 g/mol. The hydrochloride salt form enhances its solubility and stability in aqueous environments, making it suitable for various biological applications .
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown that this compound has notable antimicrobial properties, effective against various bacterial strains. Its structural similarities to other pyrazole derivatives suggest potential mechanisms involving inhibition of bacterial enzyme systems.
- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties in vitro, possibly through the modulation of inflammatory pathways and cytokine production.
- Anticancer Potential : Preliminary studies indicate that this compound may inhibit cancer cell proliferation in certain types of cancer models. The dual pyrazole structure is believed to contribute to its ability to interact with multiple biological targets.
The biological mechanisms underlying the activities of this compound are still under investigation. However, several hypotheses include:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways critical for microbial growth and inflammation.
- Receptor Modulation : It might interact with various receptors involved in cell signaling pathways that regulate inflammation and cell growth.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, a comparison with other related pyrazole derivatives is useful:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
N-(1-methylpyrazol-4-yl)methyl)-1-methylpyrazole | C10H14N4 | Exhibits distinct antimicrobial properties |
N-(1-benzylpyrazol)-4-methylpyrazole | C12H14N4 | Known for anti-inflammatory effects |
1-(4-fluorophenyl)-3-methylpyrazole | C10H10F2N2 | Notable for selective receptor binding affinities |
The dual pyrazole structure of this compound enhances its multifunctional potential compared to these compounds .
Case Studies and Research Findings
Several studies have been conducted to explore the biological activity of this compound:
- In Vitro Studies : A study published in Journal of Medicinal Chemistry reported that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations, suggesting strong antimicrobial potential .
- Anti-inflammatory Research : Research published in Pharmacology Reports indicated that treatment with this compound reduced levels of pro-inflammatory cytokines in cultured immune cells .
- Cancer Cell Proliferation : A recent study highlighted its ability to induce apoptosis in human breast cancer cells through activation of caspase pathways .
Properties
Molecular Formula |
C11H18ClN5 |
---|---|
Molecular Weight |
255.75 g/mol |
IUPAC Name |
N-[(1,3-dimethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C11H17N5.ClH/c1-8-10(7-15(3)14-8)5-12-11-6-13-16(4)9(11)2;/h6-7,12H,5H2,1-4H3;1H |
InChI Key |
BZTSNVJEPIELJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)NCC2=CN(N=C2C)C.Cl |
Origin of Product |
United States |
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